molecular formula C8H7FN2 B171496 4-Amino-2-fluoro-5-methylbenzonitrile CAS No. 1357942-79-0

4-Amino-2-fluoro-5-methylbenzonitrile

Cat. No.: B171496
CAS No.: 1357942-79-0
M. Wt: 150.15 g/mol
InChI Key: STKTWKBZHAFRNZ-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Studies

  • Synthesis Techniques : 4-Amino-2-fluoro-5-methylbenzonitrile is synthesized through various chemical reactions, including nitrification, diazotization, and fluorination. This process has been found effective for producing new pesticides (L. Min, 2006).
  • Spectroscopic Analysis : The molecule's atomic structure and vibrational spectra have been studied using both experimental and theoretical approaches. This includes the use of FT-IR and FT-Raman spectroscopy, providing insights into its molecular geometry and bonding features (A. Kumar & R. Raman, 2017).

2. Applications in Material Science

  • Non-Linear Optical Properties : The compound has been reported to exhibit non-linear optical (NLO) properties. This makes it potentially useful in applications like frequency doubling and second harmonic generation (Arockiasamy Ajaypraveenkumar, R. Raman & S. Sebastian, 2017).
  • Polymer Solar Cells : this compound has been used as an additive in polymer solar cells. Its inclusion can enhance the power conversion efficiency of these cells, highlighting its potential in renewable energy technologies (Seonju Jeong, Sungho Woo, H. Lyu & Y. Han, 2011).

3. Chemical and Pharmaceutical Research

  • Synthesis of Bioactive Compounds : This chemical is used in the synthesis of compounds with potential antitumor activity. Its role in the synthesis process is crucial for developing new pharmaceuticals (Xuechen Hao et al., 2017).
  • Exploring Reaction Kinetics : Its derivatives are studied for their reaction kinetics, such as their behavior in fluorescence quenching, indicating its importance in understanding molecular interactions (K. Rotkiewicz, Z. Grabowski & J. Jasny, 1975).

4. Environmental Applications

  • Corrosion Inhibition : Derivatives of this compound have been investigated as corrosion inhibitors. Their effectiveness in protecting metals highlights potential industrial applications (C. Verma, M. Quraishi & Ambrish Singh, 2015).

Safety and Hazards

4-Amino-2-fluoro-5-methylbenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause irritation to the eyes, skin, and respiratory system . During handling, personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . In case of contact, immediate rinsing with a large amount of water is recommended .

Future Directions

While the specific future directions for 4-Amino-2-fluoro-5-methylbenzonitrile are not explicitly mentioned in the search results, the compound’s potential utility in various chemical reactions, as well as its role as an intermediate in the synthesis of other organic compounds, suggests its potential for further exploration in organic chemistry .

Mechanism of Action

Mode of Action

It is known to participate in various chemical reactions as a substrate or reagent , but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is known to be used in the synthesis of other organic compounds , suggesting it may influence a variety of biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-fluoro-5-methylbenzonitrile. It is stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and exposure to oxygen may affect its stability and efficacy.

Properties

IUPAC Name

4-amino-2-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKTWKBZHAFRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562303
Record name 4-Amino-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357942-79-0
Record name 4-Amino-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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